molecular formula C10H11BrO2S B11847663 Methyl 3-((4-bromophenyl)thio)propanoate

Methyl 3-((4-bromophenyl)thio)propanoate

Cat. No.: B11847663
M. Wt: 275.16 g/mol
InChI Key: NDYZSNJRULAEIO-UHFFFAOYSA-N
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Description

Methyl 3-((4-bromophenyl)thio)propanoate is an organic compound with the molecular formula C10H11BrO2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the phenyl group is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((4-bromophenyl)thio)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the thiol group, allowing it to attack the acrylate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-bromophenyl)thio)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding phenylthio derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylthio derivatives.

    Substitution: Various substituted phenylthio derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((4-bromophenyl)thio)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of sulfur-containing compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((4-bromophenyl)thio)propanoate involves its interaction with specific molecular targets. The bromine atom and the thioether group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-chlorophenyl)thio)propanoate
  • Methyl 3-((4-fluorophenyl)thio)propanoate
  • Methyl 3-((4-iodophenyl)thio)propanoate

Uniqueness

Methyl 3-((4-bromophenyl)thio)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H11BrO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

NDYZSNJRULAEIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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